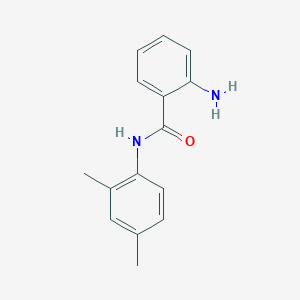

2-amino-N-(2,4-dimethylphenyl)benzamide

Description

BenchChem offers high-quality 2-amino-N-(2,4-dimethylphenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-amino-N-(2,4-dimethylphenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-amino-N-(2,4-dimethylphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-10-7-8-14(11(2)9-10)17-15(18)12-5-3-4-6-13(12)16/h3-9H,16H2,1-2H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCXCMHQZXXYQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383898 | |

| Record name | 2-amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21132-02-5 | |

| Record name | 2-amino-N-(2,4-dimethylphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of N-Substituted Benzamides

Introduction: The Versatile N-Substituted Benzamide Scaffold

N-substituted benzamides are a cornerstone in medicinal chemistry, forming the structural core of a wide array of therapeutic agents. Their remarkable versatility stems from the tunable nature of the benzamide moiety, where substitutions on the nitrogen atom and the phenyl ring can profoundly influence the molecule's physicochemical properties. This, in turn, dictates their pharmacokinetic and pharmacodynamic profiles, making a deep understanding of these properties paramount for researchers, scientists, and drug development professionals.[1]

This technical guide provides a comprehensive exploration of the key physicochemical characteristics of N-substituted benzamides. Moving beyond a simple recitation of facts, we will delve into the causal relationships between molecular structure and physical properties, offering field-proven insights to guide rational drug design and development.

Solubility: The Gateway to Bioavailability

A drug's therapeutic journey begins with its dissolution. Aqueous solubility is a critical determinant of oral bioavailability, affecting the concentration gradient that drives absorption across the gastrointestinal tract. Conversely, solubility in organic solvents is crucial for synthetic workup, purification, and formulation.[2][3] The N-substituted benzamide scaffold presents a fascinating interplay of polar and non-polar features that govern its solubility.

Factors Influencing Solubility

The solubility of N-substituted benzamides is a delicate balance between the polar amide group and the often non-polar nature of the aromatic rings and N-substituents.[4]

-

The Amide Moiety: The amide group is polar and can act as both a hydrogen bond donor (N-H) and acceptor (C=O), promoting solubility in polar protic solvents like water and alcohols.[5]

-

N-Substitution:

-

Alkyl Chains: Increasing the length of an N-alkyl chain generally decreases aqueous solubility due to the increased hydrophobic surface area.

-

Aromatic Rings: The presence of N-aryl groups contributes significantly to the molecule's hydrophobicity, often leading to lower aqueous solubility.

-

Polar Substituents: Introducing polar groups (e.g., -OH, -NH2, -COOH) on the N-substituent can enhance aqueous solubility by providing additional sites for hydrogen bonding.

-

-

Benzene Ring Substitution: Substituents on the benzoyl portion of the molecule also play a role. Electron-withdrawing groups can influence the polarity of the carbonyl group, while other substituents can impact crystal packing and, consequently, the energy required to break the crystal lattice for dissolution.

-

Crystal Packing and Polymorphism: The arrangement of molecules in the solid state significantly impacts solubility. Strong intermolecular interactions, such as hydrogen bonding and π-π stacking, lead to a more stable crystal lattice that requires more energy to disrupt, resulting in lower solubility.[6] Polymorphism, the existence of multiple crystalline forms, can also lead to variations in solubility.

Experimental Determination of Solubility

A robust understanding of solubility requires reliable experimental data. The "gold standard" for determining thermodynamic solubility is the shake-flask method .[7]

Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Preparation of Saturated Solution: Add an excess amount of the solid N-substituted benzamide to a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4 for physiological relevance, or various organic solvents) in a sealed vial.[3] This ensures the formation of a saturated solution in equilibrium with the solid phase.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is commonly achieved through centrifugation followed by careful withdrawal of the supernatant, or by filtration.[3] It is crucial to maintain a constant temperature during this step to prevent changes in solubility.

-

Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

-

Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).

Caption: Workflow for determining thermodynamic solubility.

Illustrative Solubility Data

While comprehensive datasets for homologous series are not always readily available, the following table provides examples of solubility data for benzamide and a substituted derivative, illustrating the impact of structural modifications.

| Compound | Solvent | Temperature (°C) | Solubility | Reference |

| Benzamide | Water | 25 | 13.5 g/L | [8] |

| Benzamide | Ethanol | 25 | High | [2] |

| Benzamide | Acetonitrile | 25 | Moderate | [2] |

| N,N-Dimethylbenzamide | Water | Ambient | Slightly soluble | [9] |

| N,N-Dimethylbenzamide | Ethanol, Acetone, Chloroform | Ambient | Highly soluble | [9] |

Lipophilicity (logP and logD): Navigating Biological Membranes

Lipophilicity is a crucial physicochemical property that governs a drug's ability to cross biological membranes, its binding to plasma proteins, and its volume of distribution. It is typically expressed as the logarithm of the partition coefficient (logP) for the neutral form of the molecule or the distribution coefficient (logD) at a specific pH for ionizable compounds.[1]

The Significance of Lipophilicity in Drug Design

A delicate balance of lipophilicity is essential for optimal drug performance.

-

Too Low Lipophilicity: The compound may have poor absorption through the gut wall and limited ability to cross the blood-brain barrier.

-

Too High Lipophilicity: This can lead to poor aqueous solubility, high plasma protein binding (reducing the free drug concentration), and increased metabolic clearance.

The "Rule of Five," formulated by Lipinski, provides a set of guidelines for orally bioavailable drugs, with one of the criteria being a logP value not greater than 5.[10][11]

Influence of N-Substituents on Lipophilicity

The N-substituent is a primary determinant of lipophilicity in the benzamide series.

-

Hydrophobic Substituents: Increasing the size of alkyl or aryl groups on the nitrogen atom will generally increase the logP value.

-

Polar Substituents: The introduction of polar functional groups on the N-substituent will decrease the logP.

The following table presents experimental logD values for a series of N-aryl benzohydroxamic acids, demonstrating the impact of substituents on lipophilicity.

| Compound | logD at pH 7.4 |

| N-o-Tolyl Benzohydroxamic acid | 0.2066 |

| N-Phenyl-4-nitrobenzohydroxamic acid | 0.0152 |

| Data sourced from[1] |

Experimental Determination of logP and logD

The shake-flask method is the traditional and most reliable technique for determining logP and logD.[7]

Protocol: Shake-Flask Method for logP/logD Determination

-

Solvent Preparation: Pre-saturate n-octanol with the aqueous buffer (e.g., PBS pH 7.4 for logD) and vice versa to ensure thermodynamic equilibrium.

-

Partitioning: Add a known amount of the N-substituted benzamide to a mixture of the pre-saturated n-octanol and aqueous buffer in a sealed container.

-

Equilibration: Agitate the mixture for a sufficient time to allow the compound to partition between the two phases and reach equilibrium.

-

Phase Separation: Separate the n-octanol and aqueous layers by centrifugation.

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS).

-

Calculation:

-

logP (for non-ionizable compounds): logP = log ([Concentration in octanol] / [Concentration in water])

-

logD (for ionizable compounds at a specific pH): logD = log ([Concentration in octanol] / [Concentration in aqueous buffer])

-

Caption: Workflow for determining logP or logD.

Ionization Constant (pKa): The Influence of pH

The pKa of a molecule is the pH at which it is 50% ionized. For N-substituted benzamides, the amide proton (N-H) is weakly acidic, and other substituents on the molecule may also be ionizable. The pKa is a critical parameter as it determines the charge state of a molecule at a given pH, which in turn affects its solubility, lipophilicity (logD), and interaction with biological targets.[12]

Impact of Substituents on Amide pKa

The acidity of the amide proton is influenced by the electronic effects of the substituents.

-

Electron-Withdrawing Groups (EWGs): EWGs on the N-aryl ring or the benzoyl ring will stabilize the conjugate base (the amide anion) through inductive or resonance effects, thereby lowering the pKa and making the amide proton more acidic.[13][14]

-

Electron-Donating Groups (EDGs): EDGs will have the opposite effect, destabilizing the conjugate base and increasing the pKa.

Experimental Determination of pKa

Potentiometric titration and UV-metric titration are common methods for pKa determination.

Protocol: Potentiometric Titration for pKa Determination

-

Sample Preparation: Dissolve a precise amount of the N-substituted benzamide in a suitable solvent (often a co-solvent system like water-methanol to ensure solubility).

-

Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., KOH) while monitoring the pH with a calibrated pH electrode.

-

Data Analysis: Plot the pH of the solution against the volume of titrant added. The pKa can be determined from the midpoint of the titration curve (the point of half-neutralization).

Caption: Workflow for pKa determination by potentiometric titration.

Melting Point and Crystal Structure: The Solid-State Landscape

The melting point of a compound is a fundamental physical property that provides information about its purity and the strength of the intermolecular forces in its crystal lattice. The crystal structure, determined by X-ray diffraction, reveals the precise three-dimensional arrangement of molecules and the nature of the intermolecular interactions that hold them together.[15]

Factors Influencing Melting Point and Crystal Packing

-

Molecular Weight and Shape: Generally, for a homologous series, the melting point increases with molecular weight. Molecular symmetry also plays a role, with more symmetrical molecules often packing more efficiently and having higher melting points.

-

Intermolecular Forces: The strength of intermolecular forces is a primary determinant of the melting point. For N-substituted benzamides, these include:

-

Hydrogen Bonding: The N-H of the amide can act as a hydrogen bond donor, and the C=O can act as an acceptor. These interactions are crucial in dictating the crystal packing.[5][15]

-

π-π Stacking: Interactions between the aromatic rings of adjacent molecules can contribute significantly to the lattice energy.

-

Van der Waals Forces: These are present in all molecules and increase with molecular size.

-

-

N-Substitution: The nature of the N-substituent can influence the ability of the amide to form hydrogen bonds and can introduce steric hindrance that affects how the molecules pack in the crystal lattice. For instance, N,N-disubstituted benzamides lack an N-H donor and thus cannot form the same hydrogen-bonding networks as primary or secondary amides.

Illustrative Melting Point Data

The following table provides melting points for a selection of N-substituted benzamides, illustrating the influence of substitution patterns.

| Compound | Melting Point (°C) | Reference |

| Benzamide | 127-130 | [8] |

| N-Methylbenzamide | 78-81 | - |

| N-Phenylbenzamide | 163-166 | [15] |

| N-(p-Tolyl)benzamide | 158 | - |

| N-(o-Tolyl)benzamide | 145-147 | - |

| 4-Nitro-N-phenylbenzamide | 206-208 | [16] |

| N-(4-chlorophenyl)benzamide | 193-195 | - |

Note: Some melting points are from general chemical knowledge and may not have a specific citation from the provided search results.

Crystal Structure Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. The analysis of N-substituted benzamide crystal structures often reveals extensive hydrogen-bonding networks, where amide groups form dimers or extended chains.[5][15] The conformation of the molecule, particularly the dihedral angle between the phenyl ring and the amide plane, is also a key feature that influences crystal packing.

Integrating Physicochemical Properties for Drug Development: A Holistic Approach

The individual physicochemical properties discussed above are not independent variables but are intricately linked and collectively determine the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

The Interplay of Physicochemical Properties and ADME

-

Absorption: Aqueous solubility and lipophilicity (logD) are key drivers of oral absorption. A compound must have sufficient solubility to dissolve in the gastrointestinal fluids and adequate lipophilicity to permeate the gut wall.

-

Distribution: Lipophilicity and plasma protein binding (which is often correlated with lipophilicity) are major factors influencing a drug's distribution throughout the body. The ability to cross the blood-brain barrier is also highly dependent on lipophilicity and the presence of specific transporter interactions.

-

Metabolism: Highly lipophilic compounds are often more susceptible to metabolism by cytochrome P450 enzymes in the liver.

-

Excretion: Water-soluble compounds and their metabolites are more readily excreted by the kidneys.

Case Study: Amisulpride - A Substituted Benzamide Antipsychotic

Amisulpride is an atypical antipsychotic drug that exemplifies the importance of physicochemical properties. Its structure features a substituted benzamide core. Amisulpride has a bioavailability of approximately 48% and a relatively low plasma protein binding of 17%.[3] It is primarily eliminated unchanged in the urine, indicating limited metabolism. These pharmacokinetic properties are a direct consequence of its balanced physicochemical profile, which allows for reasonable absorption and limited first-pass metabolism. The presence of polar functional groups contributes to its renal clearance.

Conclusion: Rational Design Guided by Physicochemical Principles

The N-substituted benzamide scaffold will undoubtedly continue to be a rich source of novel therapeutic agents. A thorough understanding and early consideration of the physicochemical properties discussed in this guide are essential for the successful design and development of these molecules. By strategically modifying the N-substituents and the substitution pattern on the benzoyl ring, medicinal chemists can fine-tune the solubility, lipophilicity, pKa, and solid-state properties to optimize the ADME profile and ultimately enhance the therapeutic potential of N-substituted benzamide drug candidates.

References

- Al-Balas, Q. A., Sowaileh, M. F., Hassan, M. A., Qandil, A. M., Alzoubi, K. H., Mhaidat, N. M., Almaaytah, A. M., & Khabour, O. F. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. Drug Design, Development and Therapy, 8, 289–305.

- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Peng, S. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry, 8(10), 273-280.

- Hua, G., & Woollins, J. D. (2016).

- Parmar, D., & Suhagia, B. N. (2023). QSAR Study of N-((3-Benzamido-4-oxo-3,4-Dihydroquinazolin 2-yl)methyl)-N-(Substituted) Phenyl Benzamide as Antiulcer Agents.

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.

- Prajapati, A. K., & Sahu, N. K. (2018). Lipophilicity (LogD 7.4) of N-Aryl Benzo Hydroxamic Acids. Juniper Online Journal of Case Studies, 5(4).

- Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3–26.

- Singh, S., & Kumar, V. (2022). Physicochemical properties of synthesized N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides.

- Mphahlele, M. J., & Malindisa, S. O. (2016). Spectroscopic, DFT, and XRD Studies of Hydrogen Bonds in N-Unsubstituted 2-Aminobenzamides. Molecules, 21(11), 1530.

- Hollingsworth, C., Seybold, P. G., & Hadad, C. M. (2002). Substituent effects on the electronic structure and pKa of benzoic acid. International Journal of Quantum Chemistry, 90(4-5), 1388-1396.

- Shayanfar, A., & Jouyban, A. (2017). Solubility determination and modelling of benzamide in organic solvents at temperatures from 283.15 K and 323.15 K, and ternary phase diagrams of benzamide-benzoic acid cocrystals in ethanol at 298.15 K.

- Chen, T., Jiang, H., Zhou, J., Li, Z., Huang, W., & Peng, S. (2018).

- Kovačević, M., Molnar, M., & Babić, J. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides. Molecules, 27(9), 2963.

- Shayanfar, A., & Jouyban, A. (2022). Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Pharmaceuticals, 15(10), 1238.

- Rossi, M., Fanton, M., Gessi, S., Merighi, S., & Borea, P. A. (2021). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules, 26(11), 3291.

- Jones, P. G., & Thallapally, P. K. (2022). Crystal structures of N-[4-(trifluoromethyl)phenyl]benzamide and N-(4-methoxyphenyl)benzamide at 173 K: a study of the energetics of conformational changes due to crystal packing.

-

ResearchGate. (2016). Melting points ( • C) of N-(aryl)-substituted acet- amides, ArNHCOCH 3−i X i. Retrieved from [Link]

-

Chemistry LibreTexts. (2014). 16.5: The Effect of Substituents on pKa. Retrieved from [Link]

-

ResearchGate. (n.d.). Experimental values of logP O/W for drug organic componds at 25 °C for training set. Retrieved from [Link]

-

Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. Retrieved from [Link]

- Boldyreva, E. V., & Drebushchak, T. N. (2021). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 21(10), 5539–5551.

- Giaginis, C., & Tsantili-Kakoulidou, A. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(17), 5584.

-

ResearchGate. (2025). Lipinski's rule of five, famous extensions and famous exceptions. Retrieved from [Link]

- Cysewska, K., & Przybyłek, M. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(11), 3399.

-

Kaggle. (n.d.). LogP of Chemical Structures. Retrieved from [Link]

-

Williams, R. (2022). pKa Data Compiled by R. Williams. Retrieved from [Link]

- Kovačević, M., Molnar, M., & Babić, J. (2022). Design, synthesis, biological evaluation and QSAR analysis of novel N-substituted benzimidazole derived carboxamides.

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

Wikipedia. (n.d.). Lipinski's rule of five. Retrieved from [Link]

- Prajapati, A. K., & Sahu, N. K. (2018). Lipophilicity (LogD 7.4) of N-Aryl Benzo Hydroxamic Acids. Juniper Publishers.

-

ResearchGate. (2020). Combined 3D-QSAR, Molecular Docking, Binding Free Energy, and ADMET Profiling of Novel Substituted Pyrazolyl-Pyrimidinones as Po. Retrieved from [Link]

- Li, Y., Wang, Y., Zhang, Y., Wang, C., & Sun, J. (2015).

-

Knowbee. (2015, December 28). Substituent Effects on pKa for Benzene [Video]. YouTube. [Link]

-

SCFBio. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

- Wang, Y., Zhang, L., & Li, H. (2022). Case report: Amisulpride therapy induced reversible elevation of creatine kinase-MB and bradycardia in schizophrenia.

- Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). V-Substituted benzamides. Nmr spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 111-113.

- Oswaal ISC Question Bank Chapterwise & Topicwise, CHEMISTRY, Class-XII. (2025).

- Stasiewicz, M., & Godyń, P. (2024).

- Giaginis, C., & Tsantili-Kakoulidou, A. (2022). Liquid Chromatography on the Different Methods for the Determination of Lipophilicity: An Essential Analytical Tool in Medicinal Chemistry. Molecules, 27(17), 5584.

-

Problems in Chemistry. (2023, March 29). Reactions of Benzene Part 9 - Effect of substituents on the pKa of compounds [Video]. YouTube. [Link]

- El-Gazzar, M. G., & El-Gendy, M. A. (2022). QSAR, ADMET In Silico Pharmacokinetics, Molecular Docking and Molecular Dynamics Studies of Novel Bicyclo (Aryl Methyl) Benzamides as Potent GlyT1 Inhibitors for the Treatment of Schizophrenia. Molecules, 27(11), 3464.

- University of Calgary. (2023). Solubility of Organic Compounds.

-

GARDP Revive. (n.d.). Lipinski's Rule of 5. Retrieved from [Link]

-

Solubility of Things. (n.d.). N,N-Dimethylbenzamide. Retrieved from [Link]

Sources

- 1. juniperpublishers.com [juniperpublishers.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Benzamide - Wikipedia [en.wikipedia.org]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. BDDCS, the Rule of 5 and Drugability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipinski's rule of five - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 2-Aminobenzamide Derivatives: A Technical Guide for Drug Discovery

Abstract

The 2-aminobenzamide scaffold has emerged as a privileged structure in medicinal chemistry, underpinning the development of a diverse array of biologically active compounds. This technical guide provides an in-depth exploration of the multifaceted biological activities of 2-aminobenzamide derivatives, with a focus on their therapeutic potential as anticancer, antimicrobial, anticonvulsant, and anti-inflammatory agents. We will delve into the key mechanisms of action, structure-activity relationships (SAR), and relevant experimental protocols, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising chemical space.

Introduction: The Versatility of the 2-Aminobenzamide Core

The 2-aminobenzamide core, characterized by an ortho-amino-substituted benzamide, serves as a versatile pharmacophore capable of engaging with a variety of biological targets. Its unique structural features, including the presence of a zinc-binding group in the form of the ortho-amino benzamide moiety, have been extensively leveraged in the design of potent enzyme inhibitors.[1] This guide will dissect the key biological activities of these derivatives, providing a structured overview of their therapeutic applications.

Anticancer Activity: A Two-Pronged Attack on Malignancies

2-Aminobenzamide derivatives have demonstrated significant promise in oncology through two primary mechanisms: histone deacetylase (HDAC) inhibition and poly(ADP-ribose) polymerase (PARP) inhibition.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a critical role in the epigenetic regulation of gene expression by removing acetyl groups from histones, leading to chromatin compaction and transcriptional repression.[1] Dysregulation of HDAC activity is a common feature in many cancers, making HDAC inhibitors a compelling class of anticancer drugs.[1]

The 2-aminobenzamide moiety in these derivatives functions as a zinc-binding group, chelating the zinc ion within the active site of HDAC enzymes.[1] This interaction blocks the catalytic activity of HDACs, leading to an accumulation of acetylated histones. The resulting relaxed chromatin structure allows for the transcription of previously silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis in cancer cells.[2][3]

dot

Caption: Mechanism of HDAC Inhibition by 2-Aminobenzamide Derivatives.

The anticancer potency of 2-aminobenzamide-based HDAC inhibitors is governed by three key structural components:

-

Zinc-Binding Group (ZBG): The ortho-amino group is crucial for coordinating with the zinc ion in the HDAC active site.[1]

-

Linker Region: The nature and length of the linker connecting the ZBG to the cap group are critical for optimal positioning within the active site.[4]

-

Cap Group: Aromatic or heterocyclic cap groups that interact with the rim of the HDAC active site generally enhance potency.[4]

| Compound | Target HDACs | IC50 (nM) | Cell Line | Antiproliferative IC50 (µM) | Reference |

| Chidamide | HDAC1, 2, 3, 10 | HDAC1: 95, HDAC2: 160, HDAC3: 67 | Various | Varies | [5] |

| Entinostat | Class I HDACs | HDAC1: 400-1,300, HDAC2: 800, HDAC3: 1,000-1,700 | Various | Varies | [6] |

| Mocetinostat | HDAC1, 2, 3, 11 | HDAC1: 200, HDAC2: 300, HDAC3: 500 | Various | Varies | [7] |

| Compound 3a | - | - | A549 | 24.59 | [8] |

| Compound 3c | - | - | A549 | 29.59 | [8] |

This protocol provides a general framework for assessing the in vitro inhibitory activity of 2-aminobenzamide derivatives against HDAC enzymes.

Materials:

-

HeLa nuclear extract or recombinant HDAC enzyme

-

HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

-

Developer solution (e.g., trypsin and Trichostatin A in assay buffer)

-

Test compounds (2-aminobenzamide derivatives) dissolved in DMSO

-

96-well black microplate

-

Fluorometric microplate reader

Procedure:

-

Prepare serial dilutions of the test compounds in assay buffer.

-

In a 96-well plate, add the assay buffer, HeLa nuclear extract or recombinant HDAC enzyme, and the test compound dilutions. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Initiate the reaction by adding the HDAC substrate to all wells.

-

Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent product.

-

Incubate the plate at 37°C for an additional 15-30 minutes.

-

Measure the fluorescence intensity using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm).

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes are crucial for the repair of single-strand DNA breaks (SSBs). In cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, cells become heavily reliant on PARP-mediated repair for survival.

PARP inhibitors exploit the concept of "synthetic lethality." In cancer cells with impaired homologous recombination (HR) due to BRCA mutations, inhibiting PARP prevents the repair of SSBs. These unrepaired SSBs are converted into toxic double-strand breaks (DSBs) during DNA replication, which cannot be repaired in the absence of a functional HR pathway, leading to cell death.[6]

Furthermore, PARP inhibitors "trap" PARP enzymes on the DNA at the site of damage.[4] This PARP-DNA complex is itself a cytotoxic lesion that obstructs DNA replication and transcription, further contributing to cancer cell death.

dot

Caption: Mechanism of PARP Inhibition and Synthetic Lethality.

This protocol outlines a method for screening PARP inhibitors using a commercially available colorimetric assay kit.

Materials:

-

PARP Assay Kit (containing PARP enzyme, activated DNA, biotinylated NAD+, streptavidin-HRP, and colorimetric substrate)

-

Test compounds (2-aminobenzamide derivatives) dissolved in DMSO

-

96-well plate pre-coated with histones

-

Microplate reader capable of measuring absorbance at 450 nm

Procedure:

-

Prepare serial dilutions of the test compounds.

-

To the histone-coated wells, add the test compound dilutions and the PARP enzyme.

-

Initiate the reaction by adding the biotinylated NAD+ and activated DNA mixture.

-

Incubate the plate at room temperature for 60 minutes to allow for the PARP-catalyzed incorporation of biotinylated ADP-ribose onto the histones.

-

Wash the plate to remove unincorporated reagents.

-

Add streptavidin-HRP to each well and incubate for 30 minutes. The streptavidin-HRP will bind to the biotinylated ADP-ribose.

-

Wash the plate again.

-

Add the colorimetric HRP substrate and incubate until a blue color develops.

-

Stop the reaction and read the absorbance at 450 nm.

-

Calculate the percentage of inhibition and determine the IC50 values.

Antimicrobial Activity: A New Frontier in Combating Resistance

The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. 2-Aminobenzamide derivatives have shown promising activity against a range of bacteria and fungi.[9][10]

The precise antimicrobial mechanism of 2-aminobenzamide derivatives is still under investigation, but it is likely multifactorial. One proposed target is the bacterial cell division protein FtsZ, which is essential for cytokinesis.[2] Inhibition of FtsZ leads to filamentation and eventual lysis of the bacterial cell.[2] Other potential mechanisms include disruption of the microbial cell membrane and inhibition of key metabolic enzymes.

| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) | Reference |

| Compound 5 | Bacillus subtilis | 125 | Aspergillus fumigatus | 62.5 | [9][10] |

| Staphylococcus aureus | 250 | Candida albicans | 125 | [9][10] | |

| Pseudomonas aeruginosa | 250 | [9][10] | |||

| Escherichia coli | 125 | [9][10] | |||

| Gentamicin | B. subtilis, S. aureus, P. aeruginosa, E. coli | 0.49 - 1.95 | - | - | [2] |

| Clotrimazole | - | - | A. fumigatus, C. albicans | 7.81 | [2] |

Anticonvulsant Activity: Modulating Neuronal Excitability

Certain 2-aminobenzamide derivatives have demonstrated anticonvulsant properties, suggesting their potential in the treatment of epilepsy.[4]

The anticonvulsant mechanism of action is thought to involve the modulation of ion channels or neurotransmitter activity. The exact molecular targets are still being elucidated, but the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure models are standard preclinical tests used to evaluate their efficacy.[4]

A. Maximal Electroshock (MES) Seizure Model

-

Objective: To identify compounds effective against generalized tonic-clonic seizures.

-

Procedure:

-

Administer the test compound to mice (typically via intraperitoneal injection).

-

After a predetermined time, deliver a brief electrical stimulus through corneal or ear clip electrodes to induce a seizure.

-

Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

-

Evaluation: Protection is defined as the absence of the tonic hindlimb extension.

B. Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model

-

Objective: To screen for compounds effective against myoclonic and absence seizures.

-

Procedure:

-

Administer the test compound to mice.

-

After a set time, inject a convulsant dose of pentylenetetrazole (PTZ) subcutaneously.

-

Observe the animals for a defined period for the occurrence of clonic seizures.

-

-

Evaluation: Protection is defined as the absence of a clonic seizure lasting for at least 5 seconds.

Anti-inflammatory Activity: Targeting the NF-κB Pathway

Emerging evidence suggests that 2-aminobenzamide derivatives possess anti-inflammatory properties, which may be attributed to their ability to modulate the NF-κB signaling pathway.

The transcription factor NF-κB is a key regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines such as TNF-α. Some benzamide derivatives have been shown to inhibit the activation of NF-κB, thereby suppressing the production of these inflammatory mediators.

dot

Caption: Anti-inflammatory Mechanism via NF-κB Inhibition.

Clinical Landscape and Future Perspectives

The therapeutic potential of 2-aminobenzamide derivatives is underscored by the clinical development of several compounds. Notably, Chidamide , Entinostat , and Mocetinostat are HDAC inhibitors that have undergone or are currently in clinical trials for various cancers.[5]

-

Chidamide (CS055): Approved in China for the treatment of peripheral T-cell lymphoma and is being investigated for other malignancies.[5]

-

Entinostat (MS-275): In clinical trials for various cancers, including breast cancer.[6]

-

Mocetinostat (MGCD0103): Has been evaluated in clinical trials for follicular lymphoma, Hodgkin's lymphoma, and acute myelogenous leukemia.[7]

The continued exploration of the 2-aminobenzamide scaffold holds immense promise for the discovery of novel therapeutics with improved efficacy and safety profiles. Future research will likely focus on optimizing the pharmacokinetic properties of these derivatives, exploring new therapeutic applications, and developing selective inhibitors for specific enzyme isoforms.

Conclusion

The 2-aminobenzamide scaffold represents a remarkably versatile platform for the design and development of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including potent anticancer, antimicrobial, anticonvulsant, and anti-inflammatory effects. This in-depth technical guide has provided a comprehensive overview of the key mechanisms of action, structure-activity relationships, and essential experimental protocols associated with this promising class of compounds. It is our hope that this guide will serve as a valuable resource for researchers and drug development professionals, fostering further innovation in the pursuit of new and effective medicines.

References

-

Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. (2022). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Derivatives of 2-aminobenzimidazole potentiate ASIC open state with slow kinetics of activation and desensitization. (2023). PubMed. Retrieved January 25, 2026, from [Link]

-

Mocetinostat - Wikipedia. (n.d.). Wikipedia. Retrieved January 25, 2026, from [Link]

-

What clinical trials have been conducted for Entinostat? (2025). Patsnap Synapse. Retrieved January 25, 2026, from [Link]

-

Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site. (2014). PubMed. Retrieved January 25, 2026, from [Link]

-

Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. (2014). MDPI. Retrieved January 25, 2026, from [Link]

-

Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors. (2015). PubMed. Retrieved January 25, 2026, from [Link]

-

(PDF) Design and Synthesis of New 2-Aminobenzamide Derivatives Containing Benzothiazole and Phenylamine Moiety and Their Cytotoxicity. (2022). ResearchGate. Retrieved January 25, 2026, from [Link]

-

HDAC Cell-Based Assay Kit. (n.d.). Bio-Techne. Retrieved January 25, 2026, from [Link]

-

Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Measuring Histone Deacetylase Inhibition in the Brain. (2019). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Novel acetamide derivatives of 2-aminobenzimidazole prevent inflammatory arthritis in rats via suppression of pro-inflammatory mediators. (2022). PubMed. Retrieved January 25, 2026, from [Link]

-

Evaluation of Anticonvulsant Actions of Dibromophenyl Enaminones Using In Vitro and In Vivo Seizure Models. (n.d.). PLOS One. Retrieved January 25, 2026, from [Link]

-

Final results of a phase 2 study of HDACi chidamide and PD-1 inhibitor for advanced urothelial carcinoma after platinum therapy. (2025). ASCO Publications. Retrieved January 25, 2026, from [Link]

-

Phase I Study and Pilot Efficacy Analysis of Entinostat, a Novel Histone Deacetylase Inhibitor, in Chinese Postmenopausal Women with Hormone Receptor-Positive Metastatic Breast Cancer. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

-

PARP1 Colorimetric Assay Kit. (n.d.). BPS Bioscience. Retrieved January 25, 2026, from [Link]

-

Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G. (2024). PubMed. Retrieved January 25, 2026, from [Link]

-

A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. (2019). MDPI. Retrieved January 25, 2026, from [Link]

-

Susceptibility to Pentylenetetrazole-Induced Seizures in Mice with Distinct Activity of the Endogenous Opioid System. (n.d.). MDPI. Retrieved January 25, 2026, from [Link]

-

Schematic representation of PARP1-mediated DNA damage repair. (A) PARP1... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Anticonvulsant activity of 2- and 3-aminobenzanilides. (1986). PubMed. Retrieved January 25, 2026, from [Link]

-

Entinostat – Application in Therapy and Current Clinical Research. (n.d.). Clinicaltrials.eu. Retrieved January 25, 2026, from [Link]

-

The dynamics and Regulation of PARP1 and PARP2 in response to DNA damage and during replication. (2024). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Universal Colorimetric PARP Assay Kit With Histones and Coating Buffer. (n.d.). Interchim. Retrieved January 25, 2026, from [Link]

-

of anticonvulsant ED 50 doses Anticonvulsant ED 50 values (with 95% confidence limits in parentheses) for each drug (midazolam, diazepam, or scopolamine) were calculated based on terminating cortical seizure activity induced by a 2 LD 50 dose of nerve agents in guinea pig models, where atropine was either 2.0 or 0.1 mg/kg im. (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

FDA Grants Breakthrough Therapy Status to Entinostat for Advanced Breast Cancer. (2013). The ASCO Post. Retrieved January 25, 2026, from [Link]

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Newly Discovered Anti-Inflammatory Properties of the Benzamides and Nicotinamides. (n.d.). PubMed. Retrieved January 25, 2026, from [Link]

-

Preclinical Evaluation of the HDAC Inhibitor Chidamide in Transformed Follicular Lymphoma. (2021). Frontiers. Retrieved January 25, 2026, from [Link]

-

HDAC inhibitors regulate gene expression by histone acetylation and... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

Effect of Histone Deacetylase (HDAC) Inhibitor on Gene Expression in LNCaP-MST and MCF-7 Cells. (2018). Biomedical Journal of Scientific & Technical Research. Retrieved January 25, 2026, from [Link]

-

Antitumor activity and structure–activity relationship of poly (ADP-ribose) polymerase (PARP)-based dual inhibitors. (n.d.). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Chidamide, a Histone Deacetylase Inhibitor, Combined With R‐GemOx in Relapsed/Refractory Diffuse Large B‐Cell Lymphoma (TRUST): A Multicenter, Single‐Arm, Phase 2 Trial. (2025). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G. (2024). PubMed Central. Retrieved January 25, 2026, from [Link]

-

Pentylenetetrazole Kindling Epilepsy Model. (n.d.). Retrieved January 25, 2026, from [Link]

-

A Structure-Activity Relationship Study of Bis-Benzamides as Inhibitors of Androgen Receptor-Coactivator Interaction. (2019). PubMed. Retrieved January 25, 2026, from [Link]

-

Schematic representation of repair pathways for PARP‐trapping lesion... (n.d.). ResearchGate. Retrieved January 25, 2026, from [Link]

-

ED50 – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 25, 2026, from [Link]

Sources

- 1. Pentylenetetrazole-Induced Kindling Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biomedres.us [biomedres.us]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. What clinical trials have been conducted for Entinostat? [synapse.patsnap.com]

- 7. Mocetinostat - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Anticonvulsant and neurotoxicological properties of 4-amino-N-(2-ethylphenyl)benzamide, a potent ameltolide analogue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 2-amino-N-(2,4-dimethylphenyl)benzamide

This guide provides a comprehensive technical overview of 2-amino-N-(2,4-dimethylphenyl)benzamide, a versatile aromatic amide with significant potential in medicinal chemistry and materials science. This document is intended for researchers, scientists, and professionals in drug development, offering detailed insights into its chemical properties, synthesis, characterization, and potential applications.

Core Molecular Attributes

2-amino-N-(2,4-dimethylphenyl)benzamide is a member of the aminobenzanilide class of compounds. Its structure features a central benzamide core with an amino functional group at the ortho-position of the benzoyl ring and a 2,4-dimethylphenyl substituent on the amide nitrogen. This specific arrangement of functional groups imparts distinct chemical properties and opens avenues for diverse biological activities.

Molecular Structure and Key Identifiers

The structural formula and key identifiers of 2-amino-N-(2,4-dimethylphenyl)benzamide are summarized below. The molecular formula is C₁₅H₁₆N₂O, and it has a molecular weight of approximately 240.30 g/mol .

| Property | Value | Source |

| IUPAC Name | 2-amino-N-(2,4-dimethylphenyl)benzamide | - |

| Molecular Formula | C₁₅H₁₆N₂O | Calculated |

| Molecular Weight | 240.30 g/mol | [1] |

| CAS Number | Not Assigned | - |

| Canonical SMILES | CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2N)C | - |

| InChI Key | (Isomer Dependent) | - |

graph "2-amino-N-(2,4-dimethylphenyl)benzamide" { layout=neato; node [shape=plaintext]; edge [style=invis];// Benzene Ring 1 (aminobenzoyl) C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"]; N1 [pos="-1.73,1!", label="NH₂"]; C7 [pos="1.73,1!", label="C"]; O1 [pos="1.73,1.8!", label="O"]; N2 [pos="2.5,0!", label="NH"];

// Benzene Ring 2 (dimethylphenyl) C8 [pos="3.37,0.5!", label="C"]; C9 [pos="3.37,1.5!", label="C"]; C10 [pos="4.24,2!", label="C"]; C11 [pos="5.11,1.5!", label="C"]; C12 [pos="5.11,0.5!", label="C"]; C13 [pos="4.24,0!", label="C"]; C14 [pos="2.5,2!", label="CH₃"]; C15 [pos="6,2!", label="CH₃"];

// Bonds Ring 1 C1 -- C2 [style=solid]; C2 -- C3 [style=double]; C3 -- C4 [style=solid]; C4 -- C5 [style=double]; C5 -- C6 [style=solid]; C6 -- C1 [style=double]; C2 -- N1 [style=solid]; C6 -- C7 [style=solid]; C7 -- O1 [style=double]; C7 -- N2 [style=solid];

// Bonds Ring 2 N2 -- C8 [style=solid]; C8 -- C9 [style=solid]; C9 -- C10 [style=double]; C10 -- C11 [style=solid]; C11 -- C12 [style=double]; C12 -- C13 [style=solid]; C13 -- C8 [style=double]; C9 -- C14 [style=solid]; C11 -- C15 [style=solid]; }

Caption: 2D structure of 2-amino-N-(2,4-dimethylphenyl)benzamide.

Synthesis and Characterization

The synthesis of 2-amino-N-phenylbenzamides is well-documented, with the reaction of isatoic anhydride and a corresponding aniline being a common and effective method. This approach offers a straightforward pathway to the target molecule with good yields.

Rationale for Synthetic Strategy

The reaction between isatoic anhydride and an amine is a robust method for forming the amide bond present in the target molecule. Isatoic anhydride serves as a stable and easily handled precursor to the highly reactive isocyanate intermediate, which is not isolated. The amine, in this case, 2,4-dimethylaniline, acts as a nucleophile, attacking the carbonyl group of the isatoic anhydride, leading to ring-opening and subsequent decarboxylation to form the desired 2-aminobenzamide derivative. This one-pot procedure is advantageous as it avoids the isolation of potentially unstable intermediates.

Experimental Protocol: Synthesis from Isatoic Anhydride

This protocol is adapted from established procedures for the synthesis of related 2-amino-N-phenylbenzamides.[2]

Materials:

-

Isatoic anhydride

-

2,4-Dimethylaniline

-

Glacial acetic acid

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend isatoic anhydride (1.0 equivalent) in glacial acetic acid.

-

Add 2,4-dimethylaniline (1.0-1.1 equivalents) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

After completion of the reaction (disappearance of starting material), allow the mixture to cool to room temperature.

-

Pour the reaction mixture into a beaker containing ice-cold water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water to remove acetic acid and other water-soluble impurities.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-amino-N-(2,4-dimethylphenyl)benzamide.

-

Dry the purified crystals under vacuum.

Caption: General workflow for the synthesis of 2-amino-N-(2,4-dimethylphenyl)benzamide.

Characterization

The structural confirmation of the synthesized 2-amino-N-(2,4-dimethylphenyl)benzamide would be achieved through a combination of spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy would confirm the presence of the aromatic protons, the amino and amide protons, and the methyl groups, as well as the carbon skeleton of the molecule. The splitting patterns and chemical shifts would be indicative of the substitution pattern on the aromatic rings.

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic absorption bands for the N-H stretches of the primary amine and the secondary amide, as well as the C=O stretch of the amide carbonyl group.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate measurement of the molecular ion's mass-to-charge ratio.

Potential Applications in Research and Drug Development

The 2-aminobenzamide scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The specific substitution pattern of 2-amino-N-(2,4-dimethylphenyl)benzamide suggests several potential areas of application.

Antimicrobial and Antifungal Activity

Derivatives of 2-amino-N-phenylbenzamide have been reported to exhibit promising antimycobacterial and antifungal activities.[2] The presence of the amino group and the lipophilic dimethylphenyl moiety in the target molecule could contribute to its ability to penetrate microbial cell membranes and interact with intracellular targets. Further screening against a panel of bacterial and fungal strains is a logical step to explore this potential.

Spasmolytic and Anti-inflammatory Properties

Recent studies on related 2-amino-N-phenethylbenzamides have demonstrated their potential as spasmolytic agents for the treatment of Irritable Bowel Syndrome (IBS). These compounds have also shown significant in vitro anti-inflammatory effects. The structural similarities suggest that 2-amino-N-(2,4-dimethylphenyl)benzamide could also modulate smooth muscle contractility and inflammatory pathways, warranting investigation in relevant biological assays.

Enzyme Inhibition

The aminobenzamide core is a known pharmacophore for the inhibition of various enzymes. For instance, it is a key component of certain histone deacetylase (HDAC) inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors, both of which are important targets in cancer therapy. The specific stereoelectronic properties of 2-amino-N-(2,4-dimethylphenyl)benzamide make it a candidate for screening against these and other enzyme targets.

Caption: Potential research applications of 2-amino-N-(2,4-dimethylphenyl)benzamide.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat when handling the compound.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[3]

-

Ingestion: Do not ingest. If swallowed, seek medical attention.[4]

Hazard Classification (Predicted): Based on related compounds, 2-amino-N-(2,4-dimethylphenyl)benzamide may be classified as:

-

Harmful if swallowed.[5]

-

Causes skin irritation.[5]

-

Causes serious eye irritation.[5]

-

May cause respiratory irritation.[5]

It is imperative to consult a comprehensive Safety Data Sheet (SDS) for this compound or a closely related analogue before use.

Conclusion

2-amino-N-(2,4-dimethylphenyl)benzamide is a compound of significant interest due to its accessible synthesis and the proven therapeutic potential of its structural class. The information and protocols provided in this guide are intended to serve as a solid foundation for researchers to further explore its chemical and biological properties. Its potential as a scaffold for the development of new antimicrobial, anti-inflammatory, and enzyme-inhibiting agents makes it a valuable molecule in the landscape of modern drug discovery and development.

References

-

PubChem. N-(2,4-Dimethylphenyl)benzamide. National Center for Biotechnology Information. [Link]

-

PubChem. N-(2-aminophenyl)benzamide. National Center for Biotechnology Information. [Link]

-

PubChem. 3-amino-N-(2,4-dimethylphenyl)benzamide. National Center for Biotechnology Information. [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

NIST. Benzamide, n-benzyl-2-(methylamino)-. NIST Chemistry WebBook. [Link]

-

The Royal Society of Chemistry. Supplementary Material. [Link]

-

Carl ROTH. Safety Data Sheet: Aminobenzene. [Link]

-

SpectraBase. 2-Amino-N-(2-pyridinyl)benzamide - Optional[Vapor Phase IR] - Spectrum. [Link]

-

PubChem. N,N-Dimethylbenzamide. National Center for Biotechnology Information. [Link]

- Google Patents. Preparation for 2-amino-5-chlorine-N,3-dimethyl benzamide.

-

CyberLeninka. SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY OF BENZAMINE DERIVATIVES. [Link]

-

Reddit. NMR spectrum of n,n-diethylbenzamidr. [Link]

-

NIST. 2-Amino-N-methylbenzamide. NIST Chemistry WebBook. [Link]

-

ResearchGate. Synthesis and Biological Activity of 2-Amino-N-phenylbenzamides and 3-Phenyl-1,2,3-benzotriazin-4(3H)-ones. [Link]

-

Cole-Parmer. Material Safety Data Sheet - 4-Aminobenzaldehyde. [Link]

-

FDA.gov. 3-AMINO-N-(2,4-DIMETHYLPHENYL)-4-METHYLBENZAMIDE. [Link]

Sources

- 1. 3-amino-N-(2,4-dimethylphenyl)benzamide | C15H16N2O | CID 13660413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. fishersci.com [fishersci.com]

- 4. N,N-Dimethylbenzamide | C9H11NO | CID 11916 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. N-(2-aminophenyl)benzamide | C13H12N2O | CID 759408 - PubChem [pubchem.ncbi.nlm.nih.gov]

The 2-Aminobenzamide Scaffold: A Privileged Motif for Diverse Therapeutic Targets

An In-depth Technical Guide for Drug Discovery Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The 2-aminobenzamide core is a versatile and privileged scaffold in modern medicinal chemistry, demonstrating a remarkable capacity to engage a wide array of biological targets. This guide provides an in-depth technical exploration of the key therapeutic targets modulated by 2-aminobenzamide derivatives. We will delve into the molecular mechanisms of action, structure-activity relationships (SAR), and critical experimental protocols for target validation. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on this versatile chemical framework. We will explore its well-established roles in histone deacetylase (HDAC) and Factor Xa (FXa) inhibition, as well as its emerging potential as an antimicrobial, anticonvulsant, and modulator of novel targets such as dipeptidyl peptidase-IV (DPP-IV) and TRPC channels.

Histone Deacetylase (HDAC) Inhibition: An Epigenetic Approach to Cancer Therapy

The dysregulation of histone deacetylases (HDACs) is a hallmark of many cancers, making them a prime target for therapeutic intervention. 2-Aminobenzamide derivatives have emerged as a significant class of HDAC inhibitors, with some advancing to clinical trials.

Biological Rationale and Mechanism of Action

HDACs are a class of enzymes that remove acetyl groups from the ε-amino groups of lysine residues on histone tails. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and resulting in transcriptional repression of key tumor suppressor genes.[1]

The 2-aminobenzamide moiety functions as a critical zinc-binding group (ZBG) that chelates the Zn²⁺ ion in the active site of class I and II HDACs.[2] This interaction is fundamental to the inhibitory activity. The general pharmacophore model for 2-aminobenzamide-based HDAC inhibitors consists of three key components[2][3]:

-

Zinc-Binding Group (ZBG): The 2-aminobenzamide core. The ortho-amino group is crucial for coordinating with the zinc ion.[4]

-

Linker: A connecting moiety that positions the other components optimally within the HDAC active site.

-

Cap Group: A surface-recognition moiety that interacts with the rim of the active site, influencing potency and isoform selectivity.

By inhibiting HDACs, 2-aminobenzamide derivatives restore histone acetylation, leading to a more open chromatin structure and the re-expression of silenced tumor suppressor genes like p21 and p53.[5] This, in turn, can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[6] Entinostat (MS-275), a notable 2-aminobenzamide HDAC inhibitor, selectively targets HDAC1 and HDAC3 and has been shown to induce the accumulation of acetylated histones.[7][8]

Structure-Activity Relationship (SAR) Insights

-

The 2-Amino Group is Essential: The presence of the ortho-amino group on the benzamide ring is critical for HDAC inhibition through its interaction with the active site's zinc ion.[4]

-

Cap Group Diversity: Aromatic and heterocyclic cap groups that can form interactions with the surface of the HDAC active site generally lead to enhanced potency.

-

Linker Optimization: The length and nature of the linker are crucial for correctly positioning the zinc-binding group within the catalytic tunnel.

Quantitative Analysis of 2-Aminobenzamide HDAC Inhibitors

The following table summarizes the in vitro inhibitory activity of selected 2-aminobenzamide derivatives against various HDAC isoforms.

| Compound | Target HDAC Isoforms | IC₅₀ (µM) | Cell Line | Antiproliferative IC₅₀ (µM) | Reference |

| Entinostat (MS-275) | HDAC1, HDAC3 | HDAC1: 0.51, HDAC3: 1.7 | K562, A2780 | 0.04 - 4.71 | [8][9] |

| Compound 15k | HDAC3-NCoR2 | HDAC1: 0.08, HDAC2: 0.11, HDAC3-NCoR2: 0.006 | U937, PC-3 | Not Specified | [10] |

| DMC-HA | HDACs 1, 3, 6, 8, 10 | HDAC1: 0.51, HDAC3: 1.67, HDAC6: 0.38 | Not Specified | Not Specified | [10] |

Experimental Protocols for Target Validation

This protocol provides a method to measure HDAC activity and inhibition using a colorimetric substrate.

Principle: An acetylated lysine substrate is incubated with a sample containing HDAC activity. Deacetylation of the substrate allows for a colorimetric reaction with a developer, which can be quantified spectrophotometrically. The amount of color is inversely proportional to HDAC activity.

Step-by-Step Methodology: [11][12][13]

-

Sample Preparation: Prepare nuclear extracts or use purified HDAC enzymes. For inhibitor screening, prepare a serial dilution of the 2-aminobenzamide test compound.

-

Reaction Setup: In a 96-well plate, add 85 µL of ddH₂O, the test sample (50-200 µg of nuclear extract or purified enzyme), and the test inhibitor at various concentrations. For a positive control, use a known HDAC inhibitor like Trichostatin A.

-

Buffer Addition: Add 10 µL of 10X HDAC Assay Buffer to each well.

-

Substrate Addition: Add 5 µL of the HDAC colorimetric substrate to each well and mix thoroughly.

-

Incubation: Incubate the plate at 37°C for 1 hour or longer.

-

Developing Reaction: Stop the enzymatic reaction by adding 10 µL of Lysine Developer and mix well. Incubate the plate at 37°C for 30 minutes.

-

Measurement: Read the absorbance at 400 or 405 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor) to determine the IC₅₀ value.

This protocol is used to assess the downstream effects of HDAC inhibition in cells.

Principle: Cells are treated with the 2-aminobenzamide inhibitor, and the level of acetylated histones (e.g., Acetyl-Histone H3) is measured by Western blot to confirm target engagement in a cellular context.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Plate cells (e.g., HeLa, HCT116) and treat with various concentrations of the 2-aminobenzamide inhibitor for a specified time (e.g., 24-48 hours).

-

Protein Extraction: Lyse the cells and extract total protein. Quantify the protein concentration using a standard method (e.g., BCA assay).

-

SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with a primary antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Use an antibody against total Histone H3 or a housekeeping protein (e.g., β-actin) as a loading control.

-

-

Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

-

Analysis: Quantify the band intensities to determine the relative increase in histone acetylation compared to untreated controls.

Signaling Pathway and Workflow Diagrams

Caption: Mechanism of action for 2-aminobenzamide HDAC inhibitors in cancer cells.

Caption: Experimental workflow for a colorimetric HDAC activity/inhibition assay.

Factor Xa Inhibition: A Key Target in Anticoagulation Therapy

Factor Xa (FXa) is a serine protease that plays a pivotal role in the blood coagulation cascade. It is a well-validated target for the development of anticoagulants to treat and prevent thromboembolic disorders.[5] The anthranilamide (2-aminobenzamide) scaffold has been successfully employed in the design of potent and selective FXa inhibitors.

Biological Rationale and Mechanism of Action

The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a fibrin clot. FXa is situated at the convergence of the intrinsic and extrinsic pathways, where it catalyzes the conversion of prothrombin to thrombin, the final effector protease in the cascade.[14][15] By directly inhibiting FXa, 2-aminobenzamide derivatives block the amplification of the coagulation cascade, thereby reducing thrombin generation and subsequent fibrin formation.[16]

The active site of FXa contains distinct pockets that can be exploited for inhibitor binding, most notably the S1 and S4 pockets.[17]

-

S1 Pocket: This is a deep, negatively charged pocket that accommodates basic moieties of the inhibitor.

-

S4 Pocket: This is a larger, hydrophobic pocket that can be occupied by aromatic or lipophilic groups of the inhibitor.

2-aminobenzamide-based FXa inhibitors are designed to interact with these key pockets to achieve high affinity and selectivity.

Quantitative Analysis of 2-Aminobenzamide FXa Inhibitors

The following table presents the inhibitory potency of representative 2-aminobenzamide derivatives against Factor Xa.

| Compound | FXa IC₅₀ | Reference |

| Betrixaban | 0.117 nM (Ki) | [3] |

| Compound 8g | Comparable to aspirin/warfarin (in vivo) | [16] |

| Compound 12 | 17.1 nM | [4] |

Experimental Protocols for Target Validation

This is a standard functional assay to determine the inhibitory activity of a compound against FXa.

Principle: The assay measures the residual activity of a known amount of FXa after incubation with an inhibitor. The residual FXa cleaves a chromogenic substrate, releasing a colored product that is measured spectrophotometrically. The color intensity is inversely proportional to the inhibitor's activity.[7]

Step-by-Step Methodology: [18]

-

Reagent Preparation:

-

Thaw human Factor Xa on ice.

-

Dilute Factor Xa to a working concentration (e.g., 0.125 ng/µL) in an appropriate buffer.

-

Prepare serial dilutions of the 2-aminobenzamide test inhibitor.

-

Dilute a chromogenic FXa substrate (e.g., S-2222) in buffer.

-

-

Reaction Setup: In a 96-well plate, add:

-

Buffer

-

Test inhibitor at various concentrations.

-

Diluted Factor Xa enzyme.

-

-

Pre-incubation: Incubate the plate for a set time (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Substrate Addition: Add the diluted chromogenic substrate to all wells to start the reaction.

-

Kinetic Measurement: Immediately read the absorbance at 405 nm in kinetic mode for 5-10 minutes.

-

Data Analysis: Determine the rate of reaction (slope) for each inhibitor concentration. Calculate the percent inhibition relative to the no-inhibitor control and determine the IC₅₀ value.

This is a global coagulation assay that assesses the extrinsic and common pathways of coagulation.

Principle: Tissue factor (thromboplastin) and calcium are added to citrated plasma, and the time to clot formation is measured. FXa inhibitors will prolong the PT.[11]

Step-by-Step Methodology:

-

Plasma Preparation: Obtain citrated platelet-poor plasma from healthy donors.

-

Inhibitor Incubation: Add various concentrations of the 2-aminobenzamide test inhibitor to the plasma and incubate at 37°C for a specified time.

-

Clotting Initiation: Warm the PT reagent (containing thromboplastin and calcium) to 37°C.

-

Measurement: Add the warmed PT reagent to the plasma sample and simultaneously start a timer. Stop the timer upon the formation of a visible fibrin clot. Automated coagulometers are typically used for precise measurement.

-

Data Analysis: Record the clotting time in seconds. Compare the clotting times of samples with the inhibitor to a control sample to assess the anticoagulant effect.

Signaling Pathway and Workflow Diagrams

Caption: The role of Factor Xa in the coagulation cascade and its inhibition by 2-aminobenzamides.

Antimicrobial Activity: A Scaffold for Combating Infectious Diseases

2-aminobenzamide derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi, highlighting their potential as a new class of antimicrobial agents.[4][19]

Biological Rationale and Mechanism of Action

The precise antimicrobial mechanism of 2-aminobenzamides is still under investigation but appears to be multifaceted.[7]

-

Bacterial Cell Division: Some benzamide compounds are known to target the FtsZ protein, a crucial component of the bacterial cytoskeleton that is essential for cell division. Inhibition of FtsZ leads to filamentation of the bacteria and ultimately cell death.[7]

-

Biofilm Disruption: Certain 2-aminobenzimidazole derivatives have been shown to inhibit and disperse biofilms of Pseudomonas aeruginosa, potentially through the inhibition of quorum sensing pathways.[11]

-

Membrane Disruption: The broad-spectrum activity of some derivatives suggests that they may act by disrupting the integrity of microbial cell membranes.[7][20]

-

Adjuvant Activity: In Gram-negative bacteria, some 2-aminobenzimidazole derivatives can potentiate the activity of other antibiotics by binding to lipopolysaccharide (LPS) in the outer membrane, increasing its permeability.[8]

Quantitative Analysis of Antimicrobial Activity

The antimicrobial efficacy is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible microbial growth.

| Compound | Organism | MIC (µg/mL) | Reference |

| Compound 5 | Aspergillus fumigatus | 12.5 | [4] |

| Staphylococcus aureus | 25 | [4] | |

| Escherichia coli | 50 | [4] | |

| Compound 21 | Staphylococcus aureus | >512 | [2] |

| Compound 22 | Staphylococcus aureus | 256 | [2] |

Experimental Protocol for Target Validation

This is the gold-standard method for determining the MIC of an antimicrobial agent.[21]

Principle: A standardized inoculum of a microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium in a 96-well plate. The MIC is the lowest concentration that inhibits visible growth after incubation.[9][22]

Step-by-Step Methodology: [8]

-

Compound Preparation: Prepare a stock solution of the 2-aminobenzamide derivative in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Inoculum Preparation: Grow the microbial strain to the mid-logarithmic phase. Adjust the turbidity of the culture to a 0.5 McFarland standard. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria; 35°C for 24-48 hours for fungi).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. A plate reader can also be used to measure absorbance at 600 nm.

Anticonvulsant Activity: Modulating Neuronal Excitability

Derivatives of the 2-aminobenzamide scaffold have also been investigated for their potential as anticonvulsant agents for the treatment of epilepsy.[23]

Biological Rationale and Mechanism of Action

The anticonvulsant effects of 2-aminobenzamides are generally attributed to their ability to modulate neuronal excitability. The primary proposed mechanisms involve the inhibition of voltage-gated ion channels.[10][24]

-

Voltage-Gated Sodium Channels: Many established antiepileptic drugs act by blocking voltage-gated sodium channels, which are responsible for the rising phase of the action potential. By stabilizing the inactive state of these channels, the drugs reduce the ability of neurons to fire at high frequencies.

-

Voltage-Gated Calcium Channels: Inhibition of certain types of voltage-gated calcium channels can reduce neurotransmitter release, thereby dampening excessive neuronal communication.

Some derivatives may also exert their effects through enhancement of GABA-mediated inhibition, although this is a less commonly cited mechanism for this scaffold.[3]

Quantitative Analysis of Anticonvulsant Activity

The in vivo potency of anticonvulsant compounds is often expressed as the median effective dose (ED₅₀) in animal models of seizures.

| Compound | Animal Model | ED₅₀ (mg/kg) | Reference |

| Compound 21 | MES (mice) | 13.48 | [25] |

| 4-AEPB | MES (mice, i.p.) | 28.6 (µmol/kg) | [14] |

| MES (rats, p.o.) | 29.8 (µmol/kg) | [14] |

Experimental Protocol for Target Validation

This is a widely used in vivo model to screen for compounds effective against generalized tonic-clonic seizures.

Principle: A supramaximal electrical stimulus is applied to the cornea or scalp of a rodent, inducing a characteristic tonic hindlimb extension. A potential anticonvulsant is assessed by its ability to prevent this tonic extension.

Step-by-Step Methodology:

-

Animal Preparation: Use adult male mice or rats.

-

Compound Administration: Administer the 2-aminobenzamide test compound via the desired route (e.g., intraperitoneal or oral) at various doses. Allow for a pre-treatment time for the compound to be absorbed and distributed.

-

Electrode Placement: Apply corneal electrodes with a drop of saline to ensure good electrical contact.

-

Electrical Stimulation: Deliver a high-frequency electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60 Hz for 0.2 seconds).

-

Observation: Observe the animal for the presence or absence of a tonic hindlimb extension. The absence of this endpoint is considered protection.

-

Data Analysis: Test groups of animals at different doses and calculate the ED₅₀, the dose at which 50% of the animals are protected from the tonic hindlimb extension.

Novel and Emerging Therapeutic Targets

The versatility of the 2-aminobenzamide scaffold extends beyond the well-established targets, with recent research identifying its potential to modulate other key enzymes and ion channels.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

DPP-IV is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for enhancing insulin secretion. Inhibition of DPP-IV is a validated therapeutic strategy for type 2 diabetes.[15] N-substituted aminobenzamide derivatives have been identified as potential DPP-IV inhibitors.[5]

-

Quantitative Data: Several novel N-aminobenzamide compounds have shown in vitro activity against DPP-IV, with the most active compounds exhibiting 38% inhibition at a concentration of 100 µM.[15]

-

Experimental Protocol: DPP-IV inhibitory activity can be assessed using a fluorometric assay. The enzyme is incubated with the inhibitor, followed by the addition of a fluorogenic substrate like Gly-Pro-AMC. The cleavage of the substrate by DPP-IV releases a fluorescent product, which can be measured.[26][27]

TRPC4/5 Channel Inhibition

Transient Receptor Potential Canonical (TRPC) channels are non-selective cation channels involved in a variety of physiological processes. TRPC4 and TRPC5 have been implicated in conditions such as anxiety and kidney disease.[28] 2-Aminobenzimidazole derivatives have been identified as potent and selective inhibitors of TRPC4 and TRPC5 channels.[16]

-

Quantitative Data: The lead compound, M084, was a potent inhibitor of both TRPC4 and TRPC5.[3]

-

Experimental Protocol: The activity of these inhibitors can be validated using fluorescence-based membrane potential and Ca²⁺ assays, as well as by direct electrophysiological recordings (patch-clamp) on cells expressing the target channels.

Conclusion